molecular formula C13H17NO3 B11171999 (2-Ethoxy-phenyl)-morpholin-4-yl-methanone

(2-Ethoxy-phenyl)-morpholin-4-yl-methanone

Cat. No.: B11171999
M. Wt: 235.28 g/mol
InChI Key: BDTASQWPPDEZPI-UHFFFAOYSA-N
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Description

(2-Ethoxy-phenyl)-morpholin-4-yl-methanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a morpholine ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-phenyl)-morpholin-4-yl-methanone typically involves the reaction of 2-ethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-phenyl)-morpholin-4-yl-methanone undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of (2-Ethoxy-phenyl)-morpholin-4-yl-methanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

(2-Ethoxy-phenyl)-morpholin-4-yl-methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxy-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-phenyl)-morpholin-4-yl-methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-phenyl)-piperidin-4-yl-methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2-Ethoxy-phenyl)-morpholin-4-yl-ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.

Uniqueness

(2-Ethoxy-phenyl)-morpholin-4-yl-methanone is unique due to the presence of both the ethoxy group and the morpholine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2-ethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3

InChI Key

BDTASQWPPDEZPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCOCC2

Origin of Product

United States

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